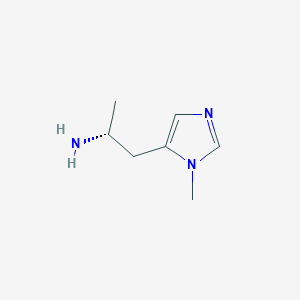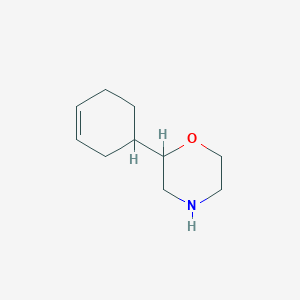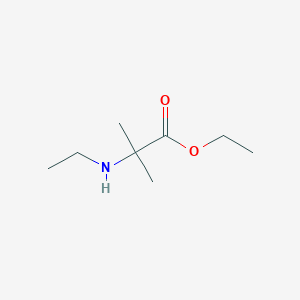![molecular formula C9H14O2 B13578085 7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
7-Oxaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxaspiro[4.5]decan-2-one: is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[4.5]decan-2-one can be achieved through a Prins/pinacol cascade reaction . This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Prins/pinacol cascade reaction provides a scalable route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 7-Oxaspiro[4.5]decan-2-one is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs .
Biology: The compound’s structural features are of interest in the study of enzyme-substrate interactions and the design of enzyme inhibitors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on the specific target and the nature of the interaction .
Comparación Con Compuestos Similares
- 1-Oxaspiro[4.5]decan-2-one
- 1-Oxaspiro[4.5]decan-6-one
- 3-Oxaspiro[5.5]undecane-2,4-dione
Comparison: 7-Oxaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
7-oxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H14O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h1-7H2 |
Clave InChI |
FFNVGMXTGDKORJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(=O)C2)COC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



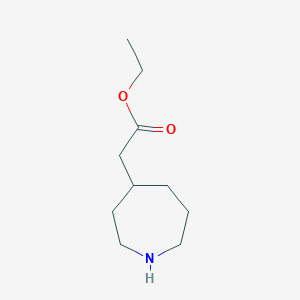

![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
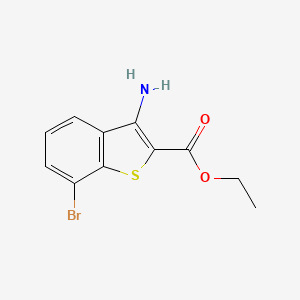
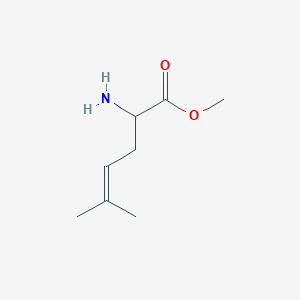
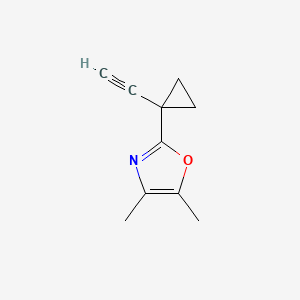
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)

